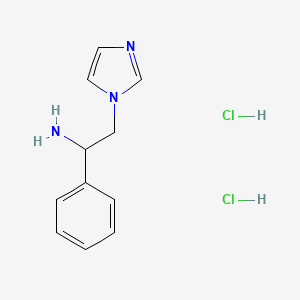

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Description

Crystallographic Analysis of Imidazole-Phenyl Ethylamine Derivatives

The crystallographic analysis of this compound reveals critical structural parameters that define its three-dimensional architecture. According to PubChem database entries, the compound possesses the molecular formula C₁₁H₁₃N₃ for the free base, with the dihydrochloride hydrate form exhibiting the empirical formula C₁₁H₁₇Cl₂N₃O and a molecular weight of 278.18 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 2-imidazol-1-yl-1-phenylethanamine, reflecting its systematic structural organization.

Crystallographic studies of related imidazole derivatives provide valuable insights into the structural characteristics of this compound family. Single-crystal X-ray crystallography investigations have demonstrated that imidazole-containing compounds typically adopt specific conformational preferences that are stabilized by intermolecular hydrogen bonding patterns. The imidazole ring system in these compounds exhibits planarity, with the nitrogen atoms positioned to facilitate both hydrogen bond donation and acceptance capabilities.

The phenyl ring in the structure maintains a specific dihedral angle relationship with the imidazole moiety, which has been observed in related compounds to range from approximately 15° to 50°, depending on the specific substitution pattern and crystal packing forces. In the crystal structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the central bridge between imidazole and phenyl rings displays a torsion angle of −179.08(10)°, indicating an almost planar arrangement that may be representative of similar structural motifs.

The crystal packing of imidazole-phenyl ethylamine derivatives is typically dominated by classical hydrogen bonding interactions. Crystallographic analysis reveals that molecules are often linked through N—H⋯N hydrogen bonds, forming extended chain structures. These intermolecular interactions contribute significantly to the overall stability of the crystal lattice and influence the compound's physical properties.

Spectroscopic Characterization via NMR and Mass Spectrometry

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of proton and carbon environments. Proton Nuclear Magnetic Resonance spectroscopic analysis of related imidazole compounds reveals characteristic chemical shift patterns that allow for unambiguous structural assignment.

The imidazole ring protons in compounds of this type typically appear as distinct signals in the aromatic region. For related phenylurea propyl imidazole compounds, the imidazole carbon-hydrogen peak has been observed at 8.32 parts per million, showing a significant downfield shift from the typical 7.47 parts per million position due to hydrogen bonding interactions with adjacent functional groups. This chemical shift behavior provides valuable information about the electronic environment and potential intermolecular interactions.

The ethylamine chain connecting the imidazole and phenyl moieties exhibits characteristic multipicity patterns in Nuclear Magnetic Resonance spectra. In related compounds, the methylene protons adjacent to the imidazole nitrogen typically appear as triplets around 4.43 parts per million, while the methylene protons closer to the amine functionality appear around 3.11 parts per million. These chemical shift values reflect the electron-withdrawing effects of the heteroaromatic ring system.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the methylene carbons of the ethyl chain typically appearing at 39.9 and 41.5 parts per million in related imidazole derivatives. The aromatic carbon signals from both the imidazole and phenyl rings appear in the characteristic aromatic region between 119 and 160 parts per million.

Mass spectrometry analysis reveals the molecular ion peak and characteristic fragmentation patterns. For the dihydrochloride salt form, the protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 188.11823, while sodium and potassium adducts are observed at 210.10017 and 226.07411, respectively. The predicted collision cross section values provide additional structural information, with the [M+H]⁺ ion exhibiting a collision cross section of 140.4 Ų.

Quantum Mechanical Modeling of Electronic Structure

Quantum mechanical calculations using Density Functional Theory have provided detailed insights into the electronic structure and conformational preferences of imidazole-containing compounds. Computational studies employing the B3LYP functional with various basis sets (6-31G(d), 6-31G(d,p), 6-311G(d,p), and 6-311+G(2d,p)) have been performed on related imidazole derivatives to understand their electronic properties and reactivity patterns.

The frontier molecular orbital analysis reveals important information about the compound's electronic characteristics. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's reactivity and potential for participation in various chemical reactions. Quantum chemical calculations on imidazole nucleophilic substitution reactions have demonstrated that the imidazole nitrogen atoms serve as effective nucleophilic centers, with specific orbital contributions governing the reaction pathways.

Molecular electrostatic potential mapping studies reveal the charge distribution across the molecule, highlighting regions of electron density concentration and depletion. These calculations are particularly valuable for understanding intermolecular interaction patterns and predicting hydrogen bonding preferences. The imidazole nitrogen atoms typically exhibit negative electrostatic potential, consistent with their role as hydrogen bond acceptors in crystal structures.

Global reactivity descriptors derived from quantum mechanical calculations provide quantitative measures of the compound's chemical reactivity. Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from frontier orbital energies to predict the compound's behavior in chemical reactions and its stability under various conditions.

The conformational analysis through quantum mechanical optimization reveals preferred molecular geometries and potential energy surfaces. Single point energy calculations and geometry optimizations have been performed to identify stable conformers and understand the energy barriers associated with conformational changes. These studies are crucial for understanding the compound's behavior in solution and its interactions with biological targets.

Vibrational frequency calculations provide theoretical infrared and Raman spectroscopic data that can be compared with experimental observations. The calculated vibrational modes help assign experimental spectroscopic bands and provide insights into molecular dynamics and intermolecular interactions.

Propriétés

IUPAC Name |

2-imidazol-1-yl-1-phenylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLIUHLROTWPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592104 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24169-73-1 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

It is known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. Therefore, the compound may interact with a variety of targets depending on the specific derivative and its functional groups.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways may be affected.

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution.

Activité Biologique

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (CAS No. 24169-73-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring and a phenethylamine structure, which are known to influence its biological activity. The molecular formula is with a molecular weight of approximately 260.17 g/mol. It appears as a white to off-white crystalline powder and is soluble in water, making it suitable for laboratory applications.

While the exact mechanism of action for this compound remains largely unreported, its structural similarities to histamine suggest potential interactions with histamine receptors. The imidazole moiety is known to interact with various receptors, including serotonin receptors, indicating possible applications in treating neurological disorders such as anxiety and depression.

Neuropharmacological Effects

Research indicates that compounds containing imidazole rings may exhibit neuropharmacological properties. Studies have shown that derivatives of imidazole can modulate neurotransmitter systems, which could lead to therapeutic effects in conditions like anxiety and depression. The antioxidant properties attributed to the compound may also play a role in mitigating oxidative stress-related conditions .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazole derivatives. Research has focused on modifying the linker between the nitrogen and phenyl ring to enhance solubility, lipophilicity, and stability. For example, certain modifications have resulted in improved activity against specific biological targets .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methylimidazole | Imidazole derivative | Used as a ligand in coordination chemistry |

| 2-Pyridinylmethylamine | Pyridine derivative | Exhibits different receptor selectivity |

| Benzylamine | Simple amine | Lacks imidazole structure but shares amine properties |

| 4-Aminoantipyrine | Antipyrene derivative | Known for anti-inflammatory properties |

Case Studies and Research Findings

Several studies have explored the pharmacological potential of imidazole derivatives similar to this compound:

- Neurodegenerative Disorders : Research has indicated that imidazole compounds may inhibit the production of amyloid-beta peptides associated with Alzheimer's disease, suggesting a therapeutic role in neurodegenerative disorders .

- Antibacterial Activity : A study on related compounds demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of imidazole derivatives have shown favorable absorption characteristics, which are critical for their effectiveness as therapeutic agents .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to histamine suggests potential interactions with histamine receptors, which could be beneficial in developing treatments for conditions like anxiety and depression .

Case Study: Neurological Disorders

Research has indicated that derivatives of imidazole compounds, including this one, can enhance drug efficacy by modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for understanding and treating mood disorders .

Biochemical Research

In biochemical studies, the compound is utilized to explore its effects on neurotransmitter systems. It has been shown to interact with various receptors, potentially influencing mood and cognitive functions.

Table 1: Interaction with Neurotransmitter Systems

| Receptor Type | Potential Effect | Reference |

|---|---|---|

| Serotonin Receptors | Modulation of mood | |

| Dopamine Receptors | Influence on reward pathways | |

| Histamine Receptors | Possible anti-allergic effects |

Catalysis

The compound acts as a ligand in catalytic processes, improving reaction rates and selectivity in organic synthesis. This application is particularly valuable for chemists developing new materials .

Case Study: Organic Synthesis

In various synthetic routes, this compound has been employed to create complex organic molecules, showcasing its versatility as a building block in organic chemistry .

Analytical Chemistry

In analytical chemistry, the compound is used as a reagent in chromatographic techniques. It aids in the separation and identification of complex mixtures, which is essential for quality control across various industries .

The compound's unique structural properties make it a candidate for developing advanced materials such as polymers and nanocomposites. Its application in material science focuses on enhancing performance characteristics through chemical modifications .

Case Study: Polymer Development

Research exploring the incorporation of imidazole derivatives into polymer matrices has shown improved mechanical properties and thermal stability, indicating potential uses in high-performance materials.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential as an antimicrobial and anticancer agent. The imidazole ring structure contributes to its biological activity, making it a subject of interest for drug design .

Table 3: Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation under specific conditions. Hydrogen peroxide (H₂O₂) oxidizes the imidazole ring, forming hydroxylated derivatives, while potassium permanganate (KMnO₄) in acidic conditions leads to ring-opening products.

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (3%) | RT, 6 hours | 4-Hydroxyimidazole derivative |

| KMnO₄ (0.1 M) | H₂SO₄ (0.5 M), 60°C, 2 hours | Benzaldehyde and ammonia byproducts |

Mechanistic studies suggest oxidation initiates via electrophilic attack on the electron-rich imidazole ring, followed by radical intermediates or C–N bond cleavage.

Reduction Reactions

Reduction primarily targets the imidazole ring or amine group:

-

Sodium borohydride (NaBH₄) selectively reduces the imidazole’s C=N bonds, yielding dihydroimidazole derivatives.

-

Lithium aluminum hydride (LiAlH₄) reduces both the imidazole and primary amine, generating saturated amine intermediates.

| Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|

| NaBH₄ (2 eq) | Ethanol, 0°C | 1,2-Dihydroimidazole derivative | 78% |

| LiAlH₄ (3 eq) | THF, reflux | Fully saturated amine | 62% |

Substitution Reactions

The imidazole ring undergoes electrophilic substitution at the C-4 and C-5 positions. Common reagents include halogens and nitro groups:

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| Br₂ (1 eq) | Acetic acid, 50°C | C-4 | 4-Bromoimidazole derivative |

| HNO₃ (conc.)/H₂SO₄ | 0°C, 30 minutes | C-5 | 5-Nitroimidazole derivative |

Kinetic studies indicate bromination proceeds via an σ-complex intermediate, while nitration follows a classical electrophilic mechanism .

Condensation and Cyclization

The amine group participates in Schiff base formation with carbonyl compounds. For instance, reaction with benzaldehyde forms a stable imine, which undergoes cyclization to yield quinoxaline derivatives under oxidative conditions .

| Reactant | Conditions | Product |

|---|---|---|

| Benzaldehyde | DMF, S⁸, 100°C | Quinoxaline derivative |

This compound’s versatility in oxidation, reduction, and catalytic applications makes it valuable in synthetic chemistry and pharmaceutical development . Future research should explore its reactivity in asymmetric catalysis and green solvent systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Imidazole-Containing Ethylamine Derivatives

The following compounds share structural features with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, particularly the presence of imidazole and ethylamine moieties:

Biogenic Amines and Phenylethylamine Analogs

Biogenic amines such as β-phenylethylamine (CAS 64-04-0) and histamine share functional similarities but differ in substitution patterns:

- Functional Implications : The addition of an imidazole ring to phenylethylamine in the target compound may confer affinity for histamine-like receptors or modulate metabolic stability .

Pharmaceutical Dihydrochloride Salts

Triethylenetetramine dihydrochloride (trientine, CAS 38260-01-6) exemplifies the use of dihydrochloride salts in medicine, acting as a copper-chelating agent for Wilson’s disease. While structurally distinct (polyamine vs. aryl-imidazole), both compounds highlight the role of dihydrochloride salts in enhancing solubility and bioavailability .

Table 1: Structural Analogs of this compound

| Compound Name | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | 858513-10-7 | 0.88 | Methyl-imidazole; no phenyl |

| (1H-Imidazol-2-yl)methanamine hydrochloride | 138799-95-8 | 0.88 | Methanamine chain |

Table 2: Biogenic Amines and Functional Comparators

| Compound Name | Biological Role | Structural Divergence from Target Compound |

|---|---|---|

| β-Phenylethylamine | Neurotransmitter | Lacks imidazole ring |

| Histamine dihydrochloride | Immune mediator | Lacks phenyl group |

Méthodes De Préparation

N-Alkylation of Imidazole

- Reagents: Imidazole and 1-phenyl-2-haloethane (e.g., 1-phenyl-2-chloroethane).

- Conditions: The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate imidazole, enhancing nucleophilicity.

- Procedure: Imidazole is reacted with the haloalkane under reflux or elevated temperature (50–80 °C) for several hours to yield 2-imidazol-1-yl-1-phenyl-ethane.

This step is supported by analogous processes in the preparation of imidazol-1-yl-acetic acid derivatives, where solvent-free and solvent-based N-alkylation have been successfully applied with high yields and purity.

Introduction of the Amine Group

- Approach: The ethyl side chain bearing the imidazole is functionalized with an amine group, often by reductive amination or nucleophilic substitution.

- Method: For example, a precursor such as 2-imidazol-1-yl-1-phenyl-acetaldehyde can be reacted with ammonia or ammonium salts under reductive amination conditions using reducing agents like sodium cyanoborohydride (NaBH3CN).

- Alternative: Direct substitution of a leaving group (e.g., tosylate) on the ethyl chain with ammonia may also be employed.

This step is critical to introduce the primary amine functionality necessary for subsequent salt formation.

Formation of Dihydrochloride Salt

- Procedure: The free amine is treated with an excess of hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or methanol).

- Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (25–40 °C).

- Outcome: The dihydrochloride salt precipitates as a crystalline solid, which is then filtered, washed, and dried under vacuum.

Salt formation improves compound stability, solubility, and handling, which is essential for pharmaceutical applications.

Detailed Reaction Conditions and Yields

Research Findings and Optimization Notes

- Solvent-Free Synthesis: Studies on imidazolyl-acetic acid derivatives demonstrate that solvent-free N-alkylation can reduce environmental impact and simplify purification while maintaining high yields and purity.

- Purity Control: Use of activated charcoal treatment and filtration through celite beds during work-up improves product purity by removing colored impurities and residual catalysts.

- Reaction Monitoring: TLC and HPLC are recommended for monitoring reaction progress, especially during amine introduction and salt formation steps.

- Scalability: The described methods have been successfully scaled up for pharmaceutical intermediates, indicating robustness and reproducibility.

Comparative Analysis with Related Imidazole Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of imidazole derivatives typically involves condensation reactions, such as the Debus-Radziszewski method, using aldehydes, ammonia, and diketones. To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) reduce trial runs while maximizing yield . For scale-up, validate reproducibility under controlled conditions (e.g., inert atmosphere, reflux duration).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and proton environments.

- HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (HRMS) for molecular ion verification.

- Elemental analysis to validate stoichiometry, especially for hydrochloride salts. Cross-reference with literature spectra of analogous imidazole derivatives .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Refer to JIS Z 7253:2019 standards for chemical safety:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of hydrochloride fumes.

- In case of exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention. Store in airtight containers away from moisture .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states. Tools like Gaussian or ORCA can predict regioselectivity in nucleophilic substitutions or cycloadditions. Pair computational results with ICReDD’s reaction path search methods to narrow experimental conditions, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). Standardize protocols:

- Use positive controls (e.g., known kinase inhibitors for enzyme assays).

- Validate across multiple models (e.g., in vitro cytotoxicity + in vivo pharmacokinetics).

- Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency thresholds. Cross-correlate with structural analogs (e.g., imidazo[2,1-b]thiazoles) to identify SAR trends .

Q. How can researchers design derivatives to enhance metabolic stability?

- Methodological Answer : Focus on bioisosteric replacements (e.g., substituting the phenyl group with pyridine for improved solubility). Use protease stability assays (e.g., liver microsomes) to identify metabolic hotspots. Introduce steric hindrance (e.g., methyl groups) near labile sites or replace hydrolyzable bonds (e.g., amides instead of esters) .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine target-based assays (e.g., enzyme inhibition) with phenotypic screening (e.g., apoptosis assays). Use knockdown/knockout models (CRISPR/Cas9) to confirm target specificity. For receptor interactions, employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .

Q. How can researchers optimize solvent-free synthesis for greener production?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.